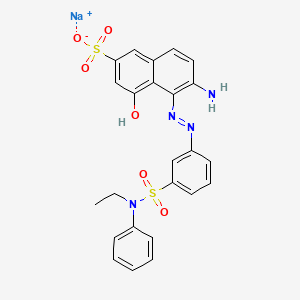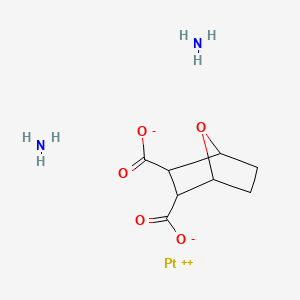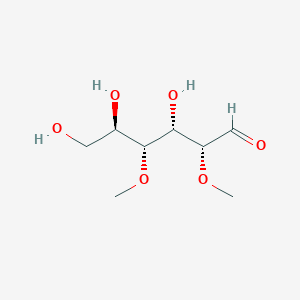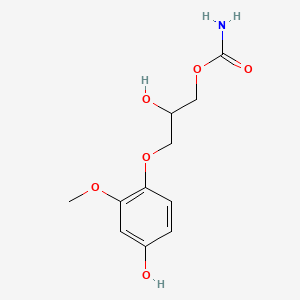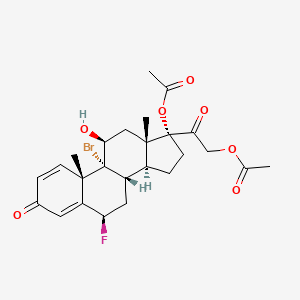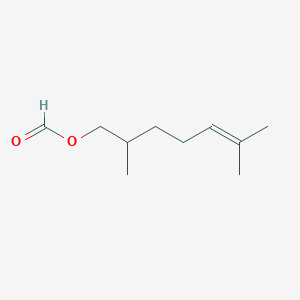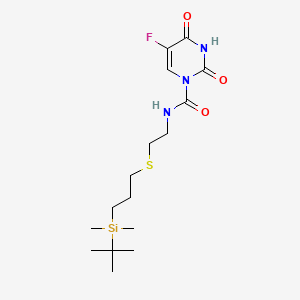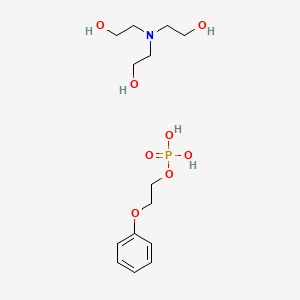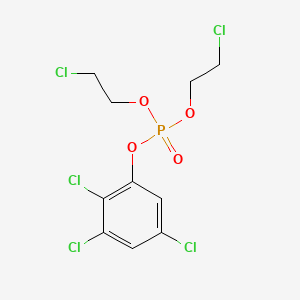
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is a chemical compound with the molecular formula C10H11Cl5O4P. This compound is known for its unique structure, which includes both phosphoric acid and chlorinated phenyl groups. It is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the introduction of 2,3,5-trichlorophenol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenyl esters.
Applications De Recherche Scientifique
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The chlorinated phenyl group plays a crucial role in its activity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, bis(2-chloroethyl) 2,3-dichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,4,6-trichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,3-dibromophenyl ester
Uniqueness
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.
Propriétés
Numéro CAS |
5266-15-9 |
|---|---|
Formule moléculaire |
C10H10Cl5O4P |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
bis(2-chloroethyl) (2,3,5-trichlorophenyl) phosphate |
InChI |
InChI=1S/C10H10Cl5O4P/c11-1-3-17-20(16,18-4-2-12)19-9-6-7(13)5-8(14)10(9)15/h5-6H,1-4H2 |
Clé InChI |
ZTMBVDRWGOKENW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OP(=O)(OCCCl)OCCCl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



